Higher Commercial Purity Specification: 97% vs. 95% for the 5-Bromo-6-chloro Positional Isomer
The target compound 1-(4-bromo-6-chloropyridin-3-yl)ethan-1-one is supplied with a minimum purity specification of 97% . In contrast, the closely related positional isomer 1-(5-bromo-6-chloropyridin-3-yl)ethanone (CAS 1211534-26-7) is supplied at a lower minimum purity of 95% . This 2-percentage-point difference in purity specification translates to a potential 2.5-fold difference in total impurity burden (3% vs. 5% total impurities), which can affect reaction yields, side-product profiles, and reproducibility in multi-step synthetic sequences.
| Evidence Dimension | Minimum purity specification (vendor CoA level) |
|---|---|
| Target Compound Data | 97% (AKSci Cat. 0783ES; BLDpharm via Hoelzel) |
| Comparator Or Baseline | 1-(5-Bromo-6-chloropyridin-3-yl)ethanone (CAS 1211534-26-7): 95% (AKSci Cat. 7851CY) |
| Quantified Difference | 2 absolute percentage points higher purity; impurity burden reduced from ~5% to ~3% |
| Conditions | Commercial vendor specifications as of 2025; both products are research-grade building blocks |
Why This Matters
Higher starting material purity reduces the need for purification of intermediates and improves overall yield predictability in multi-step synthetic routes, which is critical for medicinal chemistry and process development procurement decisions.
